(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone
Description
(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a hydroxyl group and two methyl groups on the phenyl ring, along with a phenyl group attached to the carbonyl carbon
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-11(2)14(16)13(9-10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI Key |
RXRCMFQQJAOTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-hydroxy-3,5-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-3,5-dimethylbenzoic acid.
Reduction: Formation of (2-hydroxy-3,5-dimethylphenyl)(phenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzophenone: Similar structure but lacks the hydroxyl and methyl groups.
(3-Methylphenyl)(phenyl)methanone: Similar but lacks the hydroxyl group.
(2-Hydroxyphenyl)(phenyl)methanone: Similar but lacks the methyl groups.
Uniqueness: (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, also known as 4-hydroxy-3,5-dimethylbenzophenone, is an organic compound with significant biological activity. Its molecular formula is C15H14O2, and it has garnered interest for its potential applications in various fields, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a hydroxyl group and a ketone functional group attached to a biphenyl structure, with dimethyl substitutions at the 3 and 5 positions of the aromatic ring. This unique substitution pattern influences its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.26 g/mol |
| Key Functional Groups | Hydroxyl, Ketone |
Biological Activities
Research has demonstrated that (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone exhibits a variety of biological activities:
- Antioxidant Activity : Compounds similar to this methanone have shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antifungal Activity : Studies indicate that benzophenone derivatives possess antifungal activity. The presence of hydroxyl and methyl groups enhances their efficacy against various fungal strains .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of benzophenones, suggesting that (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone could be effective in treating inflammatory conditions .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been reported to affect cell viability in various cancer cell lines .
Antifungal Efficacy
A study evaluated the antifungal activity of various benzophenone derivatives, including (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. The Minimum Inhibitory Concentration (MIC) values were determined against multiple fungal strains, demonstrating its potential as an antifungal agent.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
| Cryptococcus neoformans | 16 |
Anticancer Activity
In vitro studies have shown that (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone can significantly reduce the viability of cancer cells. For example:
| Cell Line | Viability (%) at 50 µM |
|---|---|
| Caco-2 (Colorectal) | 39.8 |
| A549 (Lung) | 56.9 |
These results indicate a promising avenue for further research into its anticancer properties.
The biological activity of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory pathways or fungal cell wall synthesis.
- Antioxidant Mechanism : The hydroxyl group can donate electrons, neutralizing free radicals and reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
